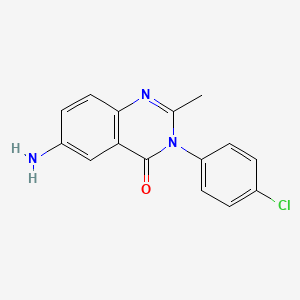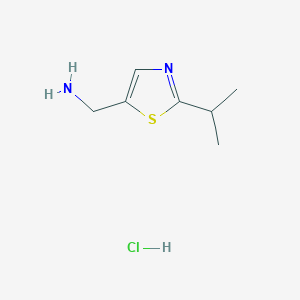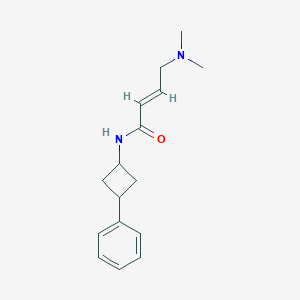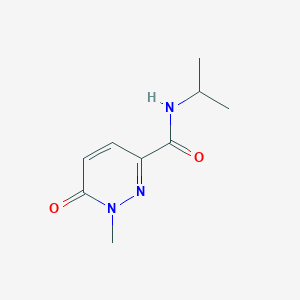![molecular formula C13H8FN3O3 B2515080 {2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea CAS No. 1445757-76-5](/img/structure/B2515080.png)
{2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea is a synthetic organic compound characterized by the presence of a benzofuran ring, a cyano group, and an acetylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Fluoro Group: The fluorination of the benzofuran ring can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts like sodium cyanide or potassium cyanide.
Acetylation and Urea Formation: The final steps involve the acetylation of the intermediate compound followed by the reaction with urea under controlled conditions to form the acetylurea moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group, where nucleophiles like amines or alcohols can replace the cyano group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen.
Nucleophiles: Amines, alcohols.
Major Products
Oxidation: Products may include carboxylic acids or ketones depending on the reaction conditions.
Reduction: Amines are the primary products when the cyano group is reduced.
Substitution: Substituted ureas or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The presence of the benzofuran ring and the cyano group suggests possible interactions with biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of {2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea involves its interaction with molecular targets such as enzymes or receptors. The benzofuran ring can intercalate with DNA or interact with protein active sites, while the cyano group can form hydrogen bonds or participate in nucleophilic attacks. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- {2-Cyano-2-[(5-chloro-1-benzofuran-2-yl)methylidene]acetyl}urea
- {2-Cyano-2-[(5-bromo-1-benzofuran-2-yl)methylidene]acetyl}urea
- {2-Cyano-2-[(5-methyl-1-benzofuran-2-yl)methylidene]acetyl}urea
Uniqueness
Compared to its analogs, {2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
N-carbamoyl-2-cyano-3-(5-fluoro-1-benzofuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O3/c14-9-1-2-11-7(3-9)4-10(20-11)5-8(6-15)12(18)17-13(16)19/h1-5H,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELSNSHKQQIQRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(O2)C=C(C#N)C(=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514998.png)
![1-[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2514999.png)

![3-Methyl-7,8-dihydro-6H-imidazo[2,1-c][1,2,4]triazin-4-one](/img/structure/B2515002.png)
![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2515004.png)
![2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515007.png)
![4-Methyl-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2,3-thiadiazole](/img/structure/B2515010.png)




![3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one](/img/structure/B2515017.png)

